molecular formula C6H7BrO4 B1514572 3-Bromocyclobutane-1,1-dicarboxylic acid CAS No. 827032-78-0

3-Bromocyclobutane-1,1-dicarboxylic acid

Cat. No.: B1514572
CAS No.: 827032-78-0
M. Wt: 223.02 g/mol
InChI Key: LTDLFBABDAEPPQ-UHFFFAOYSA-N
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Description

3-Bromocyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C6H7BrO4 It is a derivative of cyclobutanedicarboxylic acid, where one of the hydrogen atoms on the cyclobutane ring is replaced by a bromine atom

Preparation Methods

The synthesis of 3-Bromocyclobutane-1,1-dicarboxylic acid typically involves the bromination of 1,1-cyclobutanedicarboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclobutane ring. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromocyclobutane-1,1-dicarboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromocyclobutane-1,1-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of brominated compounds on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromocyclobutane-1,1-dicarboxylic acid exerts its effects depends on the specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, affecting biochemical pathways and processes.

Comparison with Similar Compounds

3-Bromocyclobutane-1,1-dicarboxylic acid can be compared with other similar compounds, such as:

    1,1-Cyclobutanedicarboxylic acid: The parent compound without the bromine atom.

    Cyclobutanecarboxylic acid: A related compound with a single carboxylic acid group.

    Cyclopropanecarboxylic acid: A similar compound with a three-membered ring instead of a four-membered ring.

The presence of the bromine atom in this compound makes it more reactive in certain chemical reactions compared to its non-brominated counterparts. This unique reactivity can be leveraged in various synthetic and research applications.

Properties

IUPAC Name

3-bromocyclobutane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDLFBABDAEPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20840521
Record name 3-Bromocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20840521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827032-78-0
Record name 3-Bromocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20840521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromocyclobutane-1,1-dicarboxylic acid
Reactant of Route 2
3-Bromocyclobutane-1,1-dicarboxylic acid
Reactant of Route 3
3-Bromocyclobutane-1,1-dicarboxylic acid
Reactant of Route 4
3-Bromocyclobutane-1,1-dicarboxylic acid
Reactant of Route 5
3-Bromocyclobutane-1,1-dicarboxylic acid
Reactant of Route 6
3-Bromocyclobutane-1,1-dicarboxylic acid

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